Cas no 339547-40-9 (1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde)
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde,1-(1-methylethyl)-
- 1-Isopropyl-1H-benzoimidazole-2-carbaldehyde
- 1-(methylethyl)benzimidazole-2-carbaldehyde
- 1-(propan-2-yl)-1H-benzimidazole-2-carbaldehyde
- 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
- AC1LLTZ4
- AC1Q1Q0P
- CTK7I0552
- MolPort-000-875-378
- 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
- EN300-40334
- BB 0219518
- F1216-0181
- 339547-40-9
- MFCD04373175
- 1-propan-2-ylbenzimidazole-2-carbaldehyde
- 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, AldrichCPR
- DTXSID40360074
- 1-(1-methylethyl)-1h-benzimidazole-2-carboxaldehyde
- VS-03245
- Z409433704
- AKOS000275400
-
- MDL: MFCD04373175
- Inchi: 1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
- InChI Key: GHWMKMLXYMLFPR-UHFFFAOYSA-N
- SMILES: O=CC1=NC2C=CC=CC=2N1C(C)C
Computed Properties
- Exact Mass: 188.09506
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Density: 1.15
- Boiling Point: 335.2°C at 760 mmHg
- Flash Point: 156.5°C
- Refractive Index: 1.595
- PSA: 34.89
- LogP: 2.42970
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012757-1g |
1-Isopropyl-1H-benzoimidazole-2-carbaldehyde |
339547-40-9 | 1g |
6144CNY | 2021-05-07 | ||
| Chemenu | CM282087-1g |
1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde |
339547-40-9 | 95% | 1g |
$530 | 2021-06-17 | |
| TRC | B525958-100mg |
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
339547-40-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525958-500mg |
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
339547-40-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B525958-1g |
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
339547-40-9 | 1g |
$ 160.00 | 2022-06-07 | ||
| abcr | AB264970-1 g |
1-Isopropyl-1H-benzimidazole-2-carbaldehyde |
339547-40-9 | 1g |
€128.10 | 2023-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012757-1g |
1-Isopropyl-1H-benzoimidazole-2-carbaldehyde |
339547-40-9 | 1g |
6144.0CNY | 2021-07-13 | ||
| Chemenu | CM282087-250mg |
1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde |
339547-40-9 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM282087-500mg |
1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde |
339547-40-9 | 95% | 500mg |
$*** | 2023-03-31 | |
| Chemenu | CM282087-1g |
1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde |
339547-40-9 | 95% | 1g |
$*** | 2023-03-31 |
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Suppliers
1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
Recent Advances in the Study of 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 339547-40-9)
The compound 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 339547-40-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the versatility of 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde as a building block in the synthesis of more complex heterocyclic compounds. Its benzodiazole core, coupled with the aldehyde functional group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel bioactive molecules. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde was identified as a potent inhibitor of protein kinase C (PKC), a critical regulator of cell signaling. The study demonstrated that derivatives of this compound exhibited nanomolar affinity for PKC isoforms, with promising selectivity profiles. These findings suggest potential applications in the treatment of cancers and inflammatory diseases where PKC plays a pivotal role.
Further investigations into the mechanism of action revealed that the compound's efficacy stems from its ability to form stable hydrogen bonds with key residues in the PKC active site. Molecular docking studies and X-ray crystallography data have provided detailed insights into these interactions, offering a structural basis for the design of more potent and selective PKC inhibitors.
Another area of active research involves the antimicrobial properties of 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde derivatives. Recent in vitro studies have shown that certain analogs exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These results highlight the compound's potential as a starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes to produce 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde. A novel one-pot synthesis method reported in Organic Letters has significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. This methodological breakthrough is expected to accelerate further research and development efforts.
In conclusion, 1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 339547-40-9) represents a promising molecular scaffold with diverse therapeutic potential. Ongoing research continues to uncover new applications and mechanisms of action for this compound and its derivatives. As synthetic methodologies improve and our understanding of its biological activities deepens, this molecule is poised to play an increasingly important role in drug discovery and development programs targeting various diseases.
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